3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile
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Overview
Description
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pentanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which uses trifluoromethyl radicals to achieve the desired substitution . Another approach involves the use of trifluoromethyl-heteroatom anions in a modular flow platform, which allows for the rapid generation of trifluoromethyl-containing molecules .
Industrial Production Methods
Industrial production of this compound may leverage flow chemistry techniques, which offer scalability and environmental benefits. The use of cesium fluoride as a primary fluorine source in combination with readily available organic precursors can facilitate the efficient synthesis of trifluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group may yield trifluoromethyl alcohols, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and hydrophobicity
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The pyrazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenyl-substituted compounds: These compounds also feature a trifluoromethyl group and are used in similar applications.
Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals and share similar chemical properties.
Uniqueness
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile is unique due to its specific combination of a trifluoromethyl group, a pyrazole ring, and a pentanenitrile chain. This structure provides a distinct set of chemical and biological properties that can be leveraged in various applications .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c1-2-7(3-5-13)15-6-4-8(14-15)9(10,11)12/h4,6-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQUIQNTSNOQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N1C=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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